![molecular formula C15H15N3O B14612375 Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]- CAS No. 59592-32-4](/img/structure/B14612375.png)
Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol is a complex organic compound that features a benzimidazole ring fused to an ethylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol typically involves the oxidative condensation of p-nitrobenzaldehyde and 1,2-phenylenediamine in dimethylformamide (DMF) and nitrobenzene, followed by the reduction of the nitro group using sodium borohydride (NaBH4) in methanol (CH3OH) in the presence of copper chloride (CuCl) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, methanol, ethanol.
Substitution: Alkyl halides, solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial, antiparasitic, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
- 2-(4-Aminophenyl)benzimidazole
- 2-(1H-benzimidazol-2-yl)aniline
- 2-(1H-benzimidazol-2-yl)-1-phenylethanamine
Comparison: 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties .
Properties
CAS No. |
59592-32-4 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol |
InChI |
InChI=1S/C15H15N3O/c16-12(9-10-5-7-11(19)8-6-10)15-17-13-3-1-2-4-14(13)18-15/h1-8,12,19H,9,16H2,(H,17,18)/t12-/m0/s1 |
InChI Key |
JADRDLCJAMHPII-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


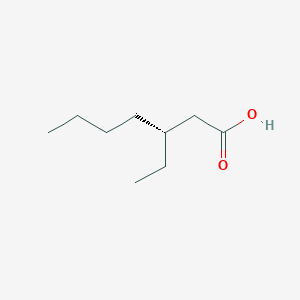
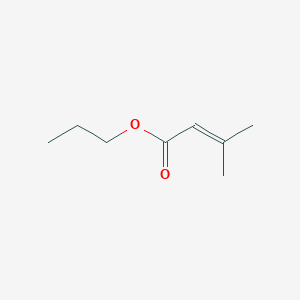
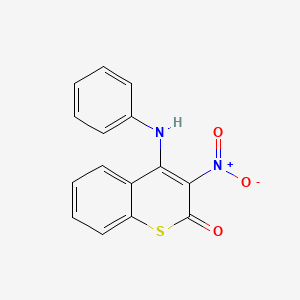
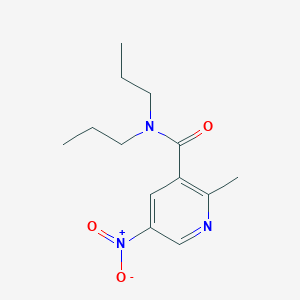
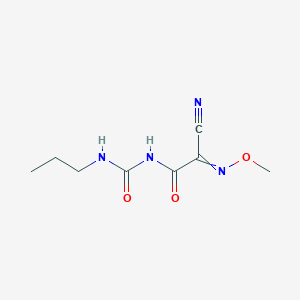
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
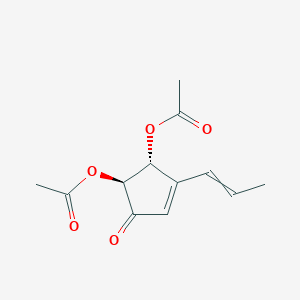
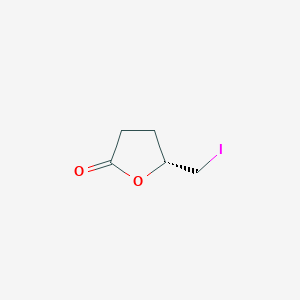



![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
